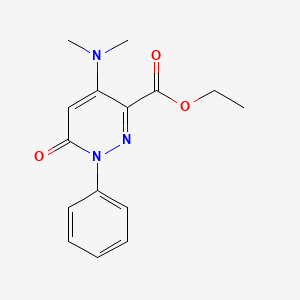

![molecular formula C19H16BrN3O2 B2503723 3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide CAS No. 1797267-49-2](/img/structure/B2503723.png)

3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide is a complex organic molecule that is likely to be of interest due to its structural features, which include a bromine atom, an oxadiazole ring, and a benzamide moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of similar brominated benzamide compounds typically involves the reaction of a brominated benzoic acid with an amine. For instance, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . Similarly, the synthesis of novel benzamide derivatives was accomplished through heterocyclization involving bromine and dry acetone in the presence of triethylamine . These methods suggest that the synthesis of this compound could potentially be carried out through a bromination reaction followed by amide formation with the appropriate amine.

Molecular Structure Analysis

The molecular structure of brominated benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy . These compounds tend to crystallize in the monoclinic system and exhibit intermolecular interactions such as hydrogen bonding and halogen interactions . The presence of a bromine atom in the molecule can lead to C-Br...π interactions, which can influence the supramolecular packing and stability of the crystal structure .

Chemical Reactions Analysis

Brominated benzamide compounds can participate in various chemical reactions, primarily due to the presence of the reactive bromine atom, which can be substituted in nucleophilic aromatic substitution reactions. The amide group also offers possibilities for further chemical transformations, such as hydrolysis or condensation reactions. The papers provided do not detail specific reactions for the compound , but the reported reactions for similar structures can provide a basis for predicting its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzamide derivatives can be inferred from their molecular structure. The presence of a bromine atom generally increases the molecular weight and may affect the compound's lipophilicity. The crystalline nature of these compounds suggests a certain degree of stability and rigidity, which could be relevant for their potential applications. Theoretical calculations, such as DFT, can provide further insights into the electronic properties and reactivity of these molecules .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide and its derivatives have shown promising results in anticancer research. A study found that derivatives of this compound exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings suggest a potential for developing effective anticancer drugs based on this compound (Ravinaik et al., 2021).

Photolysis in Alcohols

Research has explored the photolysis of 1,3,4-oxadiazoles, a core structure in the compound, in alcohols. This process involves the heterolytic addition of alcohols to the C=N bond of the oxadiazole, leading to various chemical transformations. Such studies provide insights into the chemical behavior of oxadiazole derivatives under light exposure (Tsuge et al., 1977).

Thermal Reactions and Chemical Transformations

The compound's derivatives have been studied for their thermal reactions and chemical transformations. Investigations have looked into the formation and reaction of related compounds, shedding light on the mechanisms involved in their chemical behavior and potential applications in synthetic chemistry (Ooi & Wilson, 1980; Ooi & Wilson, 1981).

Synthesis and Potential as Anti-Inflammatory and Anti-Cancer Agents

The synthesis of related N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides has been explored, with these compounds showing potential as anti-inflammatory and anti-cancer agents. This indicates the versatility of the compound's derivatives in pharmaceutical applications (Gangapuram & Redda, 2009).

Electrophilic Activation and Reactivity

Studies have investigated the electrophilic activation and reactivity of 1,3,4-oxadiazolium derivatives, demonstrating their potential in various chemical reactions and syntheses. This research highlights the compound's utility in developing new chemical entities (Il’in et al., 2018).

Antitubercular Activity

Research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, closely related to the compound , has shown promising antitubercular activity. This suggests potential for developing new treatments against tuberculosis (Nayak et al., 2016).

Safety and Hazards

Specific safety and hazard information for “3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide” is not available in the search results. It’s important to note that this compound is not intended for human or veterinary use and is available for research use only.

Zukünftige Richtungen

The future directions for “3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide” and similar compounds could involve the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities, which is an important goal for modern organic chemistry . These compounds have potential applications in the development of active pharmaceutical ingredients, energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Eigenschaften

IUPAC Name |

3-bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O2/c20-15-6-3-5-14(10-15)19(24)21-16-7-2-1-4-13(16)11-17-22-18(23-25-17)12-8-9-12/h1-7,10,12H,8-9,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPBJMCYBLZTIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)

![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)

![N-cyclopentyl-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2503648.png)

![N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2503649.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2503651.png)

![N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2503653.png)

![2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2503654.png)

![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2503656.png)

![1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2503657.png)

![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2503663.png)